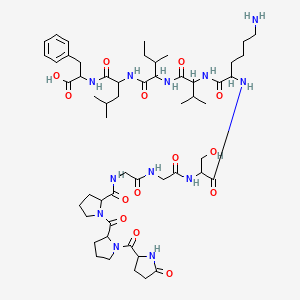
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-on ist eine komplexe organische Verbindung, die ein Diazinanon-Ringsystem mit einer Aminogruppe, einem Piperidinyl-Rest und einer Sulfanyl-Verknüpfung aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Amino-2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-on umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Ansatz besteht darin, mit der Herstellung des Piperidin-1-ylethyl-Zwischenprodukts zu beginnen, das dann unter kontrollierten Bedingungen mit einem Diazinanon-Derivat umgesetzt wird. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol sowie Katalysatoren wie Triethylamin oder Pyridin, um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist optimiert, um Abfall zu minimieren und die Produktionskosten zu senken, wobei häufig die Prinzipien der grünen Chemie zur Steigerung der Nachhaltigkeit eingesetzt werden .
Chemische Reaktionsanalyse
Reaktionstypen
6-Amino-2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Sulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Carbonylgruppe im Piperidinyl-Rest kann reduziert werden, um Alkohol-Derivate zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Alkylhalogenide für Substitutionsreaktionen. Die Reaktionen werden typischerweise bei milden bis moderaten Temperaturen durchgeführt und können eine inerte Atmosphäre erfordern, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-on hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 6-Amino-2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren und so zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und der Art des Ziels ab .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-on: Ähnlich in der Struktur, aber mit einem Benzooxazinon-Ringsystem.
6-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-on: Enthält eine Benzylgruppe anstelle des Piperidinyl-Rests.
6-(2-Aminothiazol-4-yl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-on: Zeigt eine Aminothiazol-Gruppe.
Einzigartigkeit
6-Amino-2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-on ist einzigartig durch seine Kombination aus einem Diazinanon-Ring mit einem Piperidinyl-Rest und einer Sulfanyl-Verknüpfung, was ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C11H20N4O2S |
|---|---|
Molekulargewicht |
272.37 g/mol |
IUPAC-Name |
6-amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H20N4O2S/c12-8-6-9(16)14-11(13-8)18-7-10(17)15-4-2-1-3-5-15/h8,11,13H,1-7,12H2,(H,14,16) |
InChI-Schlüssel |
QEKSZKUNJJRPDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CSC2NC(CC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)
![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)
![1h-Indol-6-amine,4-[(phenylmethyl)thio]-](/img/structure/B12117739.png)



![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12117763.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)

![4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-](/img/structure/B12117785.png)


